2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)aceticacid
Description
2-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid is a triazole-based derivative characterized by a methyl group at the 4-position and a sulfanyl (-SH) group at the 5-position of the triazole ring, with an acetic acid moiety attached to the 3-position. This compound is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological and material science applications. Its molecular formula is C₆H₈N₃O₂S, with a molecular weight of 195.21 g/mol.
The synthesis of this compound typically involves cyclocondensation reactions of thiosemicarbazides or substitution reactions on preformed triazole rings. For instance, analogous triazole-acetic acid derivatives are synthesized via alkylation of triazole-thiol intermediates with bromoacetamide or bromoacetic acid under basic conditions (e.g., K₂CO₃ in acetone) .
Properties
Molecular Formula |
C5H7N3O2S |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C5H7N3O2S/c1-8-3(2-4(9)10)6-7-5(8)11/h2H2,1H3,(H,7,11)(H,9,10) |
InChI Key |
KJNSQKVKYMSAJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . One common method includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate, which is then hydrolyzed to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted triazole derivatives.
Scientific Research Applications
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the triazole ring can form strong interactions with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial effects .
Comparison with Similar Compounds
Key Observations:
Amino groups (e.g., 4-NH₂) can reduce antiradical activity when converted to salts, likely due to carboxyl group blocking . Benzyl and dichlorophenyl substituents are associated with broad-spectrum pharmacological activities, including fungicidal and antitumoral effects .
Physicochemical Properties :
- The 4-methyl-5-sulfanyl derivative has a lower molecular weight (195.21 g/mol) compared to bulkier analogues (e.g., 406.28 g/mol for the dichlorophenyl variant), suggesting better solubility in polar solvents .
- Density and boiling point predictions for the chlorophenyl derivative (1.495 g/cm³; 517.4°C) highlight its stability under high-temperature conditions .
Synthetic Flexibility :
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